N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromo-4-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The final step involves the acylation of the thiazole with 4-fluoroacetophenone to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biology: It can be used as a probe to study biological pathways involving thiazole derivatives.
Materials Science: Thiazole derivatives are explored for their electronic and optical properties, making them candidates for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is unique due to the presence of both dimethylphenyl and fluorophenyl groups, which may enhance its biological activity and selectivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUHHZNFJOVBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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